

Application Notes and Protocols for Inhibiting Bacterial DNA Gyrase with Tioxacin

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Compound of Interest

Compound Name: Tioxacin

Cat. No.: B1197314

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Introduction

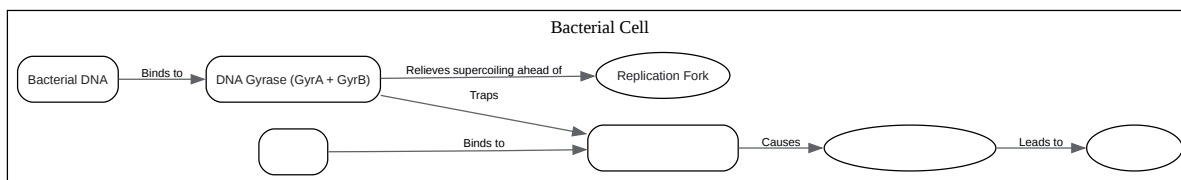
Tioxacin is a synthetic bactericidal agent belonging to the fluoroquinolone class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3] By targeting these enzymes, **Tioxacin** disrupts critical cellular processes, leading to bacterial cell death.[1][4][5] DNA gyrase, in particular, is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA compaction and replication.[6][7][8] **Tioxacin** and other fluoroquinolones stabilize the complex between DNA gyrase and DNA, which results in double-strand DNA breaks.[1][7]

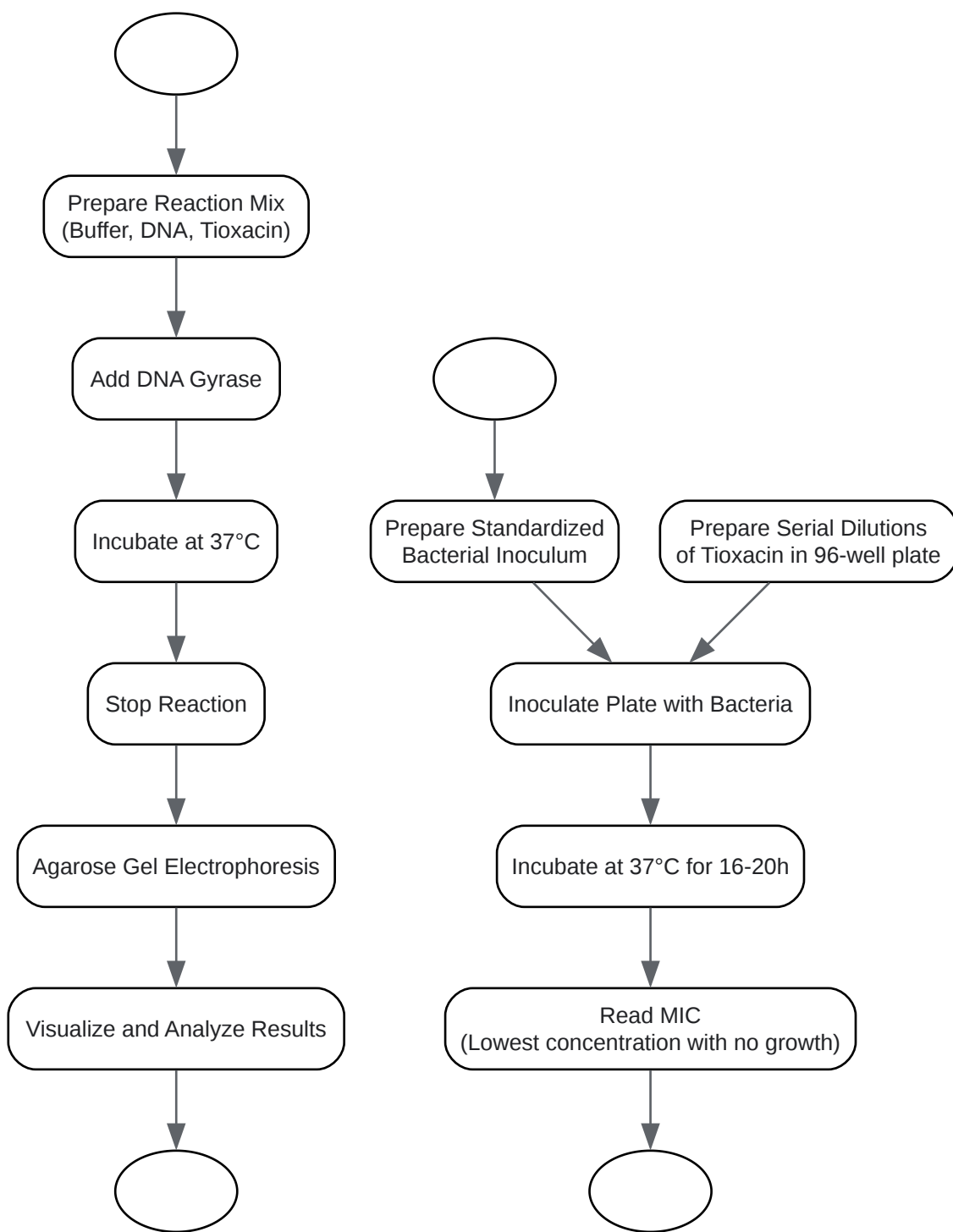
These application notes provide a comprehensive overview of the protocols for studying the inhibitory effects of **Tioxacin** on bacterial DNA gyrase, including methods for determining its inhibitory concentration and its minimum inhibitory concentration against various bacterial strains. While specific quantitative data for **Tioxacin** is not readily available in public literature, this document provides comparative data for other well-characterized fluoroquinolones to serve as a reference for experimental design and data interpretation.

Mechanism of Action of Tioxacin

Tioxacin, as a fluoroquinolone, targets the bacterial DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[1][6] The GyrA subunit is responsible for DNA

binding and cleavage, while the GyrB subunit possesses ATPase activity.[6] **Tioxacin** binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[1] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[1][5][7]





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